![molecular formula C19H22FN3O3S B2462131 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097904-08-8](/img/structure/B2462131.png)
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The cyclopropane sulfonyl group and the fluorophenyl group are attached to the piperidine ring, which may influence the compound’s biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Drug Development
- Identification and Synthesis in Tuberculosis Treatment: Research has identified related substances in the synthesis of drugs for treating multidrug-resistant tuberculosis. Techniques like high-performance liquid chromatography, NMR, FT-IR, and HRMS were used for rapid characterization of these substances, demonstrating the chemical's relevance in the development of tuberculosis treatments (Jayachandra et al., 2018).
Pharmacological Research
- Receptor Binding Studies for Antidepressant and Antipsychotic Drugs: The compound's analogs, particularly those with a fluorophenyl component, have been studied for their binding affinity to serotonin and dopamine receptors. This research is significant in the development of antidepressant and antipsychotic medications (Andersen et al., 1992).
- Impact on Hydrolysis-Mediated Clearance in Cancer Treatment: Studies have explored the pharmacokinetics of analogs in the context of anaplastic lymphoma kinase inhibitors, which have potential applications in cancer treatment. The research focuses on understanding how enzymatic hydrolysis in plasma affects the clearance and efficacy of these compounds (Teffera et al., 2013).
Chemical Synthesis and Reactions
- Cycloaddition Reactions for Therapeutic Compounds: The compound and its derivatives have been used in cycloaddition reactions to create therapeutically valuable structures, particularly in the synthesis of sulfamate-fused piperidin-4-ones. This process is vital for the efficient production of compounds with high diastereo- and enantioselectivity (Liu et al., 2013).
Antimicrobial and Antiviral Research
- Discovery of Antimycobacterial Spiro-piperidin-4-ones: The compound's structural analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).
- CCR5 Antagonism for Anti-HIV-1 Agents: Research into derivatives of the compound has led to the development of potent CCR5 antagonists, which are crucial in the treatment of HIV-1. These studies have been instrumental in understanding the structure-activity relationships of these antagonists (Finke et al., 2001).
Propiedades
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-3-1-15(2-4-16)18-7-8-19(24)23(21-18)13-14-9-11-22(12-10-14)27(25,26)17-5-6-17/h1-4,7-8,14,17H,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGMGRGBXNUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

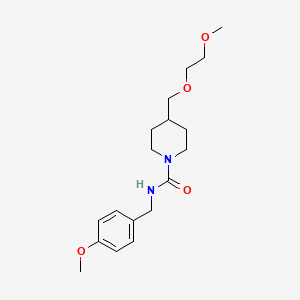
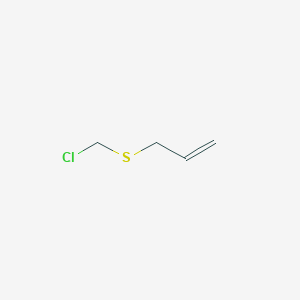
![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)
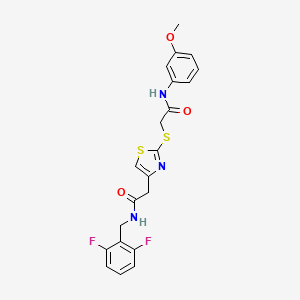
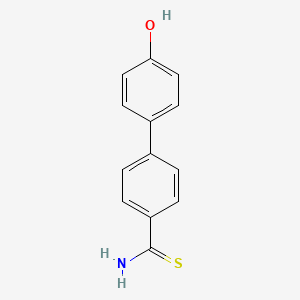
![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
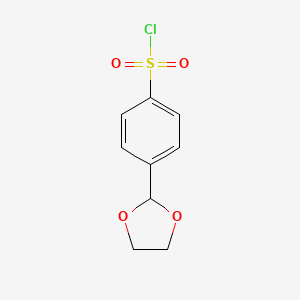

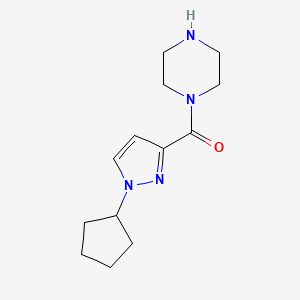
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)
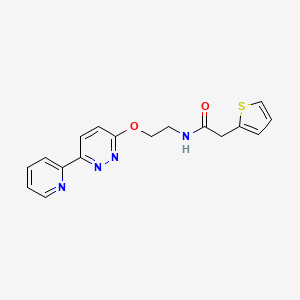
![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)